Cas no 872987-38-7 (1-(4-phenylpiperazin-1-yl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}ethan-1-one)

1-(4-phenylpiperazin-1-yl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}ethan-1-one structure
872987-38-7 structure
Product Name:1-(4-phenylpiperazin-1-yl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}ethan-1-one
CAS No:872987-38-7
MF:C21H21N5OS
MW:391.489342451096
CID:5509506
Update Time:2025-10-29

1-(4-phenylpiperazin-1-yl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(4-phenyl-1-piperazinyl)-2-[[6-(4-pyridinyl)-3-pyridazinyl]thio]-
    • 1-(4-phenylpiperazin-1-yl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}ethan-1-one
    • Inchi: 1S/C21H21N5OS/c27-21(26-14-12-25(13-15-26)18-4-2-1-3-5-18)16-28-20-7-6-19(23-24-20)17-8-10-22-11-9-17/h1-11H,12-16H2
    • InChI Key: KHJINVJVCZIQCT-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCN(C2=CC=CC=C2)CC1)CSC1=NN=C(C2C=CN=CC=2)C=C1

1-(4-phenylpiperazin-1-yl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}ethan-1-one Pricemore >>

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Additional information on 1-(4-phenylpiperazin-1-yl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}ethan-1-one

1-(4-Phenylpiperazin-1-yl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}ethan-1-one: A Comprehensive Overview

1-(4-Phenylpiperazin-1-yl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}ethan-1-one (CAS No. 872987-38-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of piperazine and pyridazine, and it exhibits a unique combination of pharmacological properties that make it a promising candidate for various therapeutic applications.

The structure of 1-(4-phenylpiperazin-1-yl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}ethan-1-one is characterized by the presence of a piperazine ring, a phenyl group, and a pyridazine ring, all interconnected through specific functional groups. The piperazine moiety is known for its ability to interact with various receptors in the central nervous system (CNS), while the pyridazine ring contributes to the compound's overall stability and bioavailability. The sulfur atom linking the two aromatic rings adds to the compound's flexibility and potential for forming hydrogen bonds with target proteins.

Recent studies have focused on the pharmacological profile of 1-(4-phenylpiperazin-1-yl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}ethan-1-one. One notable area of research is its potential as an antidepressant. Preclinical studies have shown that this compound can modulate serotonin and dopamine levels in the brain, which are key neurotransmitters involved in mood regulation. Additionally, it has been found to exhibit antipsychotic properties, making it a potential candidate for the treatment of schizophrenia and other psychiatric disorders.

In the realm of neurodegenerative diseases, 1-(4-phenylpiperazin-1-yl)-2-{6-(pyridin-4-yl)pyridazin-3-ylsulfanyl}ethan-1-one has shown promise in preclinical models of Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier and interact with specific receptors involved in neuroprotection suggests that it could be developed into a therapeutic agent for these conditions.

The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-{6-(pyridin-4-yl)pyridazin-3-ylysulfanyl}ethanone is multifaceted. It primarily acts as a serotonin reuptake inhibitor (SRI), which increases the availability of serotonin in the synaptic cleft. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are widely used antidepressants. However, unlike SSRIs, this compound also has additional effects on dopamine and norepinephrine systems, potentially offering broader therapeutic benefits.

Another important aspect of 1-(4-phenylpiperazinel)y)-2-{6-(pyridinenol)y)}ethanone is its metabolic stability. In vitro studies have demonstrated that this compound is resistant to metabolic degradation by cytochrome P450 enzymes, which are responsible for breaking down many drugs in the liver. This property could lead to fewer drug-drug interactions and a more predictable pharmacokinetic profile, making it an attractive candidate for clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-phenylpiperazine-y)-2-{6-(pyridin)e-y)}ethanone in various patient populations. Early results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with minimal side effects reported. These findings are encouraging and suggest that further clinical evaluation is warranted.

From a synthetic chemistry perspective, 1-(4-phenylpiperazine-y)-2-{6-(pyridin)e-y)}ethanone can be synthesized through a series of well-defined steps involving aromatic substitution reactions, coupling reactions, and functional group manipulations. The synthesis process can be optimized to achieve high yields and purity levels, which are crucial for large-scale production and pharmaceutical applications.

In conclusion, 1-(4-phenylpiperazine-y)-2-{6-(pyridin)e-y)}ethanone (CAS No. 872987-38-7) represents a promising molecule with a diverse range of potential therapeutic applications. Its unique structure and pharmacological properties make it an attractive target for further research and development in the fields of medicinal chemistry and pharmaceutical science. As ongoing studies continue to uncover its full potential, this compound may play a significant role in advancing treatments for various neurological and psychiatric disorders.

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